(S)-7-Hydroxywarfarin

説明

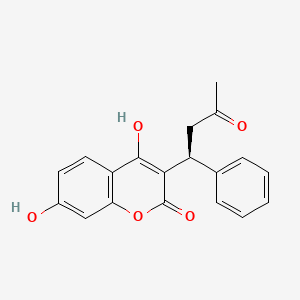

(S)-7-Hydroxywarfarin is a derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. The hydroxyl group at the 7th position of the molecule plays a crucial role in its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Hydroxywarfarin typically involves the hydroxylation of warfarin. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic processes. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

化学反応の分析

Types of Reactions

(S)-7-Hydroxywarfarin undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce 7-ketowarfarin, while reduction can yield warfarin.

科学的研究の応用

(S)-7-Hydroxywarfarin has several scientific research applications:

Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Explored for its anticoagulant properties and potential use in treating blood clotting disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用機序

The mechanism of action of (S)-7-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, this compound reduces the production of clotting factors, thereby exerting its anticoagulant effects. The molecular targets and pathways involved include the vitamin K cycle and various clotting factors.

類似化合物との比較

Similar Compounds

Similar compounds to (S)-7-Hydroxywarfarin include:

Warfarin: The parent compound with similar anticoagulant properties.

7-Ketowarfarin: An oxidized derivative with different biological activity.

4-Hydroxycoumarin: A related compound with anticoagulant properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 7th position, which significantly influences its biological activity and interactions with enzymes.

生物活性

(S)-7-Hydroxywarfarin is a significant metabolite of the anticoagulant drug warfarin, primarily formed through the metabolism of (S)-warfarin by cytochrome P450 2C9 (CYP2C9). Understanding its biological activity is crucial for optimizing anticoagulant therapy and minimizing adverse effects. This article provides an overview of the biological activity of this compound, including its metabolic pathways, pharmacological implications, and interactions with other drugs.

Metabolic Pathways

This compound is produced predominantly through the hydroxylation of (S)-warfarin by CYP2C9. This enzyme exhibits high affinity for (S)-warfarin, leading to the formation of this compound as a major metabolite. The metabolic pathway can be summarized as follows:

- Substrate : (S)-Warfarin

- Enzyme : CYP2C9

- Product : this compound

The formation of this compound is critical as it represents the inactive form of warfarin, thus terminating its anticoagulant effect. Variability in CYP2C9 activity among individuals can lead to significant differences in warfarin metabolism and therapeutic outcomes .

Anticoagulant Activity

While (S)-warfarin is an effective anticoagulant, its metabolite, this compound, does not possess anticoagulant properties. The balance between the active form and its metabolites is essential for maintaining therapeutic efficacy and avoiding complications such as bleeding or thrombosis .

Drug Interactions

The metabolism of warfarin and its metabolites can be significantly affected by co-administration with other drugs. For instance, certain medications can inhibit CYP2C9, leading to decreased formation of this compound and increased levels of active warfarin, which may heighten the risk of bleeding . Conversely, drugs that induce CYP2C9 may enhance the conversion to this compound, potentially reducing anticoagulant effectiveness .

Case Studies

Case Study 1: Interaction with Noscapine

A study examined the interaction between noscapine and warfarin metabolism. It found that noscapine inhibited CYP2C9 activity, resulting in reduced formation of this compound. This interaction underscores the need for careful monitoring when these drugs are co-administered to avoid adverse effects from increased warfarin levels .

Case Study 2: Effect of Thymoquinone

Another investigation focused on thymoquinone's impact on warfarin metabolism. The results indicated that thymoquinone significantly increased the 7-hydroxylation of warfarin in human liver microsomes, suggesting a potential for enhanced anticoagulant effects when combined with warfarin. This finding highlights the complexity of herbal-drug interactions in anticoagulation therapy .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Enzyme Kinetics : Research has characterized the inhibition kinetics associated with various compounds affecting CYP2C9 activity, providing insights into how these interactions influence the levels of active metabolites like this compound .

- Chirality Effects : Investigations into chirality have shown that different enantiomers of hydroxywarfarins exhibit distinct metabolic pathways and pharmacological profiles, which may affect their clinical outcomes .

Summary Table: Key Characteristics of this compound

| Characteristic | Value/Description |

|---|---|

| Metabolite Of | (S)-Warfarin |

| Primary Enzyme | CYP2C9 |

| Anticoagulant Activity | Inactive |

| Clinical Significance | Affects dosing and therapeutic outcomes |

| Drug Interactions | Influenced by CYP2C9 inhibitors/inducers |

特性

IUPAC Name |

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYEJMLNMTTJA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-81-8 | |

| Record name | 7-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790295572A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。